molecular formula C18H20BrClN2O3S B4552412 N~1~-(4-bromo-3-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-bromo-3-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4552412
M. Wt: 459.8 g/mol
InChI Key: NHEJDLZCYUMAAR-UHFFFAOYSA-N
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Description

N~1~-(4-bromo-3-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C18H20BrClN2O3S and its molecular weight is 459.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.00665 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycinamide Derivatives in Peptide Synthesis

Research on glycinamide derivatives, such as those incorporating sugar amino acids, demonstrates their utility in the synthesis of peptides. These compounds are used to obtain highly stereoselective routes to dipeptides, incorporating anomeric α-azido acids. This suggests the potential of glycinamide derivatives, possibly including the compound , in the development of novel peptides with specific biological activities (Czifrák et al., 2005).

Sulfonyl and Aryl Groups in Organic Synthesis

Studies on sulfonyl and aryl groups, such as those found in N1-(4-bromo-3-chlorophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)glycinamide, have shown their significance in organic synthesis. These functionalities are crucial for the construction of complex molecules, including pharmaceuticals and agrochemicals. For instance, the synthesis of C-glycosides derived from pyrazole and isoxazole indicates the versatility of compounds bearing similar structural motifs in carbohydrate chemistry (Tronchet et al., 1969).

Phase-Transfer Catalysis Applications

The utility of glycinate derivatives in phase-transfer catalysis conditions to achieve high diastereoselectivity in reactions highlights the relevance of such compounds in synthetic chemistry. This suggests that N1-(4-bromo-3-chlorophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)glycinamide could be explored for its potential applications in stereocontrolled synthesis processes (López & Pleixats, 1998).

Potential in Medicinal Chemistry

The synthesis and evaluation of compounds for biological activities, such as anticonvulsant activity, demonstrate the potential of structurally complex glycinamides in medicinal chemistry. These studies suggest the compound could be of interest for the development of new therapeutic agents, given its unique structural features (Unverferth et al., 1998).

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O3S/c1-12(2)13-4-7-15(8-5-13)22(26(3,24)25)11-18(23)21-14-6-9-16(19)17(20)10-14/h4-10,12H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEJDLZCYUMAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-bromo-3-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

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